![molecular formula C18H18BrN3O2 B3848468 N-(3-bromophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848468.png)
N-(3-bromophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide
Übersicht
Beschreibung
N-(3-bromophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide, also known as Br-IBO, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-(3-bromophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and pathways involved in cancer cell growth and inflammation. N-(3-bromophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is important for tumor growth. In addition, N-(3-bromophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-bromophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. It has also been shown to have low toxicity, making it a promising candidate for further research. However, there are also limitations to its use in lab experiments. N-(3-bromophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide has poor solubility in water, which may affect its bioavailability. In addition, its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-bromophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide. One area of research is to further investigate its mechanism of action and optimize its use as an anti-cancer and anti-inflammatory agent. Another area of research is to study its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to investigate its antibacterial and antifungal properties and its potential use as an antimicrobial agent. Overall, N-(3-bromophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide shows promise as a versatile and potent chemical compound with potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(3-bromophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide has also been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In addition, N-(3-bromophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide has been shown to have antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-12(2)14-8-6-13(7-9-14)11-20-22-18(24)17(23)21-16-5-3-4-15(19)10-16/h3-12H,1-2H3,(H,21,23)(H,22,24)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCBIERLQAITJR-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



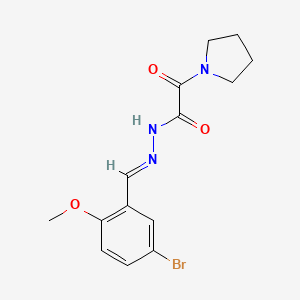
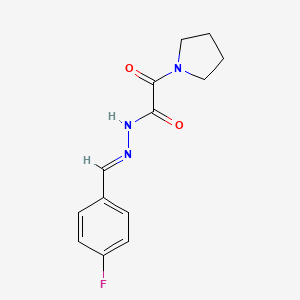
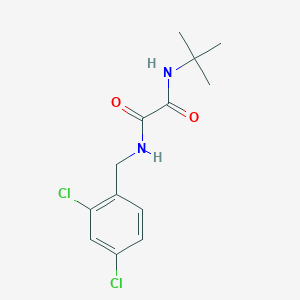
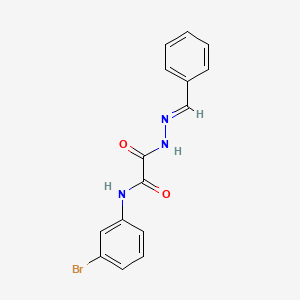
![2-methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3848423.png)
![N-cyclohexyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3848426.png)


![2-[2-(2-chlorobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B3848453.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B3848460.png)
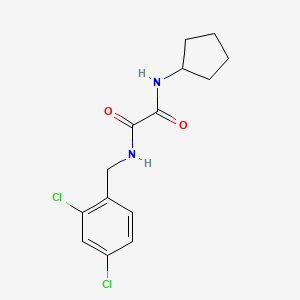
![2-[2-(3-bromobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3848504.png)
![2-[2-(4-bromobenzylidene)hydrazino]-N-(4-chlorobenzyl)-2-oxoacetamide](/img/structure/B3848507.png)
![2-[2-(4-chlorobenzylidene)hydrazino]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B3848512.png)